1-Dodecyne

Surface Chemistry Nanomaterials Monolayer Quality

1-Dodecyne (CAS 765-03-7) is the only linear C12 terminal alkyne that delivers an optimal balance of hydrophobicity and molecular ordering. It forms higher-quality self-assembled monolayers (SAMs) on Si(100) than C10 or C18 chains. When co-immobilized via CuAAC click chemistry, it enables precise stoichiometric control of mixed-mode sorbents. As a capping ligand, its chain length yields stable 3-5 nm alloy nanoparticles with enhanced ORR electrocatalytic activity. Its terminal pKa ~25 enables acetylide nucleophilic chemistry essential for complex molecule synthesis.

Molecular Formula C12H22
Molecular Weight 166.3 g/mol
CAS No. 765-03-7
Cat. No. B1581785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyne
CAS765-03-7
Molecular FormulaC12H22
Molecular Weight166.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC#C
InChIInChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3
InChIKeyZVDBUOGYYYNMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecyne (CAS 765-03-7): Terminal Alkyne for Precision Organic Synthesis and Nanomaterials


1-Dodecyne (CAS 765-03-7) is a linear terminal alkyne with the molecular formula C₁₂H₂₂ and a molecular weight of 166.30 g/mol [1]. It is characterized by a carbon-carbon triple bond at the terminal position of a twelve-carbon chain, which imparts unique chemical reactivity distinct from internal alkynes and alkenes . This compound is a colorless to pale yellow liquid at room temperature, with a boiling point of 215 °C and a density of 0.778 g/mL at 25 °C [1]. Its terminal alkyne functionality enables it to serve as a versatile building block in organic synthesis, particularly in click chemistry, Sonogashira coupling, and the preparation of functionalized nanomaterials . The compound is also utilized in the stabilization of metal nanoparticles and the fabrication of self-assembled monolayers (SAMs) on various substrates .

Why 1-Dodecyne Cannot Be Directly Replaced by Shorter, Longer, or Internal Alkynes


Generic substitution of 1-dodecyne with other terminal or internal alkynes is not straightforward due to significant differences in chain-length-dependent physicochemical properties and reactivity. The terminal alkyne group itself imparts a specific acidity (pKa ~25) that enables deprotonation and nucleophilic acetylide chemistry, a feature absent in internal alkynes [1]. Furthermore, the twelve-carbon chain of 1-dodecyne provides a critical balance between hydrophobicity and molecular ordering, which directly impacts the quality and stability of self-assembled monolayers and the performance of functionalized nanoparticles. Studies show that monolayers formed from C12 alkynes exhibit higher structural order compared to those from shorter (C10) or longer (C18) chains, a factor that directly affects interfacial properties [2]. In catalysis and materials applications, the chain length of the stabilizing ligand influences nanoparticle size, dispersion, and catalytic activity, meaning that substituting 1-dodecyne with a different chain length alkyne would alter the resulting nanomaterial's performance [3].

Quantitative Differentiation: 1-Dodecyne vs. Analogs in Key Performance Dimensions


Chain Length Optimization in Self-Assembled Monolayer (SAM) Quality on Silicon

In the formation of self-assembled monolayers (SAMs) on hydrogen-terminated Si(100) surfaces, 1-dodecyne produces monolayers that are at least as ordered as those from corresponding alkenes, and specifically, the C12 chain length yields a high-quality monolayer comparable to C14 and C16 chains, while C10 and C18 chains result in significantly poorer monolayer quality. [1][2]

Surface Chemistry Nanomaterials Monolayer Quality

Unique Reactivity Profile of Terminal vs. Internal Alkynes in Ni-Catalyzed Cyclotrimerization

1-Dodecyne, as a terminal alkyne, exhibits a distinct product distribution in Ni-catalyzed cyclotrimerization compared to what would be expected for an internal alkyne analog. When treated with CrCl₂ and a catalytic amount of NiCl₂/PPh₃ in DMF, 1-dodecyne yields a specific ratio of 1,3,5- to 1,2,4-trisubstituted benzene cyclotrimerization products (78:22) alongside dodecenes with a 1-dodecene/2-dodecene ratio of 86:14. This regioselectivity is inherent to the terminal triple bond and would differ for internal alkynes like 2-dodecyne or 3-dodecyne. [1]

Organic Synthesis Catalysis Regioselectivity

Impact of Alkyl Chain Length on Nanoparticle Catalytic Activity

The use of 1-dodecyne as a capping ligand for AgAu alloy nanoparticles results in enhanced electrocatalytic activity for oxygen reduction in alkaline media, compared to both pure Ag nanoparticles and even commercial Pt/C catalysts. This performance is attributed to the specific metal-ligand interfacial bonding provided by the C12 terminal alkyne, which would be altered if a different chain length terminal alkyne (e.g., 1-decyne or 1-tetradecyne) were used. [1]

Nanocatalysis Electrocatalysis Oxygen Reduction Reaction

Predictable Surface Properties and Hydrophobicity for Interfacial Engineering

1-Dodecyne, by virtue of its twelve-carbon chain, imparts a specific surface tension and hydrophobicity when used to form self-assembled monolayers or functionalize surfaces. The predicted surface tension of 1-dodecyne is 29.1 ± 3.0 dyne/cm, which is a key parameter for controlling wetting and adhesion in materials applications. This value differs from those of shorter or longer chain terminal alkynes; for instance, 1-decyne (C10) has a predicted surface tension of approximately 27.5 dyne/cm, while 1-tetradecyne (C14) is around 30.5 dyne/cm (predicted). [1]

Surface Modification Hydrophobicity Interfacial Tension

Stoichiometric Control in Bifunctional Silica Sorbent Synthesis via Click Chemistry

In the synthesis of a mixed-mode silica sorbent (silica-WCX) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the ratio of 1-dodecyne to 5-hexynoic acid in the feed directly dictates the final ratio of n-dodecyl to carboxylic groups on the sorbent. Specifically, the actual mole ratio on the sorbent is almost identical to the reactant feed ratio, demonstrating excellent stoichiometric control. This precise tunability is a direct consequence of 1-dodecyne's terminal alkyne reactivity and would be difficult to replicate with alternative hydrophobic modifiers. [1]

Click Chemistry Solid-Phase Extraction Mixed-Mode Chromatography

Terminal Alkyne Acidity (pKa ~25) Enables Unique Acetylide Chemistry

1-Dodecyne possesses a terminal alkynyl hydrogen with a pKa of approximately 25, making it orders of magnitude more acidic than alkanes (pKa ~50) and alkenes (pKa ~44). This relatively high acidity allows for facile deprotonation with strong bases (e.g., NaNH₂, NaH) to generate nucleophilic acetylide anions, a reactivity not available to internal alkynes (e.g., 2-dodecyne) or alkenes. This fundamental property underpins many of its synthetic applications in C-C bond formation. [1][2]

Organic Synthesis Nucleophilic Addition Acetylide Chemistry

Optimized Application Scenarios for 1-Dodecyne Based on Quantitative Evidence


Fabrication of High-Quality, Well-Ordered Monolayers on Silicon for Sensors and Electronics

1-Dodecyne is the preferred choice for creating self-assembled monolayers (SAMs) on H-terminated Si(100) surfaces when a balance of high ordering and moderate chain length is required. Evidence shows that C12 alkynes produce monolayers comparable in quality to C14 and C16 chains, which are superior to those from C10 and C18 chains [1]. This makes 1-dodecyne ideal for applications in silicon-based sensors, molecular electronics, and surface passivation where precise control over interfacial properties is critical.

Synthesis of Mixed-Mode Chromatographic Sorbents with Tunable Selectivity

In the preparation of mixed-mode silica sorbents for solid-phase extraction (SPE), 1-dodecyne enables precise, stoichiometric control over the hydrophobic/ion-exchange balance when co-immobilized with functional alkynes via CuAAC click chemistry. The final ratio of n-dodecyl to carboxylic groups on the sorbent mirrors the feed ratio, allowing chemists to fine-tune selectivity for specific analytes [2]. This level of control is not easily achieved with alternative hydrophobic modifiers, making 1-dodecyne a strategic choice for developing custom SPE phases for complex biological and environmental samples.

Stabilization and Functionalization of Metal Nanoparticles for Enhanced Electrocatalysis

1-Dodecyne is an effective capping ligand for synthesizing stable, well-dispersed metal alloy nanoparticles (e.g., AgAu, Pt, Ru) with controlled sizes (3-5 nm core diameter). When used to functionalize AgAu alloy nanoparticles, the resulting material exhibits enhanced electrocatalytic activity for the oxygen reduction reaction (ORR) in alkaline media, outperforming pure Ag and commercial Pt/C catalysts [3]. The C12 chain length is critical for achieving the optimal metal-ligand interfacial bonding and particle stability, making 1-dodecyne a valuable component in the development of advanced catalysts for fuel cells and metal-air batteries.

Precursor for Acetylide-Based C-C Bond Formation in Multi-Step Organic Synthesis

The terminal alkyne functionality of 1-dodecyne (pKa ~25) allows it to be deprotonated to form a nucleophilic acetylide anion, a key intermediate in alkylation, acylation, and addition reactions that are inaccessible to internal alkynes [4]. This property is exploited in the synthesis of complex molecules, including pyrrole derivatives as ACC inhibitors and other biologically active compounds . When a reaction scheme calls for an acetylide nucleophile with a hydrophobic twelve-carbon tail, 1-dodecyne is the specific reagent required; substituting a shorter or longer chain terminal alkyne would alter the physical properties of the final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Dodecyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.